Molecular Weight and Formula Differentiation from Roxadustat API for LC-MS Method Specificity
Glycyl Roxadustat differs from the roxadustat API by a complete glycyl extension of the side chain. Roxadustat (N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine) has molecular formula C19H16N2O5 and a monoisotopic mass of 352.1059 Da. Glycyl Roxadustat (Impurity 2) incorporates one additional glycine unit, yielding C21H19N3O6 with a monoisotopic mass of 409.1274 Da, a mass difference of +57.02 Da that is critical for unambiguous LC-MS/MS identification in selected reaction monitoring (SRM) methods [1]. In contrast, Roxadustat Impurity 1 (the methyl ester, C20H18N2O5) has a mass of 366.4 Da [2]. The unique mass of Glycyl Roxadustat ensures that it cannot be misidentified as the API or as a co-eluting methyl ester impurity when using mass-specific detection, which is essential for meeting ICH Q2(R1) specificity requirements in validated analytical procedures.
| Evidence Dimension | Molecular weight and formula (LC-MS differentiation) |
|---|---|
| Target Compound Data | C21H19N3O6; MW 409.4 g/mol; monoisotopic mass 409.1274 Da |
| Comparator Or Baseline | Roxadustat API: C19H16N2O5; MW 352.34 g/mol; monoisotopic mass 352.1059 Da. Roxadustat Impurity 1 (methyl ester): C20H18N2O5; MW 366.4 g/mol |
| Quantified Difference | +57.02 Da vs. roxadustat API; +43.0 Da vs. roxadustat methyl ester impurity (Impurity 1) |
| Conditions | High-resolution LC-MS; molecular formula confirmed by ESI-LC-MS and NMR spectroscopic data as per published roxadustat impurity characterization studies [1][2] |
Why This Matters
The unambiguous 57.02 Da mass offset versus the API ensures that Glycyl Roxadustat can be used as a system suitability marker for mass spectrometric methods without interference from the parent drug or co-eluting ester-type impurities, which is critical for ANDA method validation.
- [1] SynZeal. Roxadustat Impurity 2 (Glycyl Roxadustat). Product page with molecular formula, MW, and chemical structure. Available at: https://www.synzeal.com/en/roxadustat-impurity-2 View Source
- [2] Mahajan R, et al. Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. J Pharm Biomed Anal. 2023;234:115517. doi:10.1016/j.jpba.2023.115517 View Source
